

# Spectroscopic Analysis of 2-Phenylpentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenylpentane** (CAS: 2719-52-0), a substituted aromatic hydrocarbon. The document details mass spectrometry and nuclear magnetic resonance spectroscopy data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for structural elucidation.

#### **Data Presentation**

The following sections summarize the available and predicted spectroscopic data for **2-Phenylpentane**.

#### Mass Spectrometry (MS)

The mass spectrum of **2-Phenylpentane** is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from various spectral databases.

Table 1: Mass Spectrometry Data for **2-Phenylpentane** 



m/z	Relative Intensity (%) Proposed Fragment		
148	15-30	[M] <sup>+</sup> (Molecular Ion)	
105	100	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (Base Peak)	
91	10-20	[C <sub>7</sub> H <sub>7</sub> ]+	
77	5-10	[C <sub>6</sub> H <sub>5</sub> ]+	
71	~100	[C5H11]+	
43	20-40	[C <sub>3</sub> H <sub>7</sub> ]+	
29	10-20	[C <sub>2</sub> H <sub>5</sub> ]+	

Note: Relative intensities can vary depending on the ionization method and instrument conditions.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Experimentally determined high-resolution <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Phenylpentane** are primarily available in proprietary databases.[1] The following data is predicted based on empirical models and known chemical shifts for similar alkylbenzenes.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts, Multiplicities, and Coupling Constants for **2-Phenylpentane** 



Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-Ar (ortho, meta, para)	7.10 - 7.35	m	5H	-
H-2	2.60 - 2.75	m	1H	~7.0
H-1	1.20 - 1.30	d	3H	~7.0
H-3	1.55 - 1.70	m	2H	~7.5
H-4	1.25 - 1.40	m	2H	~7.5
H-5	0.85 - 0.95	t	3H	~7.5

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Phenylpentane** 

Assignment	Predicted Chemical Shift (δ, ppm)
C-Ar (ipso)	146 - 148
C-Ar (ortho, meta, para)	125 - 129
C-2	40 - 42
C-1	21 - 23
C-3	39 - 41
C-4	20 - 22
C-5	13 - 15

# **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Phenylpentane** are not typically published. The following sections describe generalized procedures for obtaining mass spectrometry and nuclear magnetic resonance data for small organic molecules.



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of 2-Phenylpentane is prepared in a volatile organic solvent, such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions:
  - Injector: Split/splitless injector, typically at 250 °C.
  - o Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.
  - Oven Program: A temperature ramp is employed to ensure separation from any impurities, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Analyzer: Quadrupole or Ion Trap.
  - Scan Range: m/z 40-400.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of 2-Phenylpentane, and the corresponding mass spectrum is extracted and interpreted.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - <sup>1</sup>H NMR: 5-10 mg of **2-Phenylpentane** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - <sup>13</sup>C NMR: 20-50 mg of **2-Phenylpentane** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).

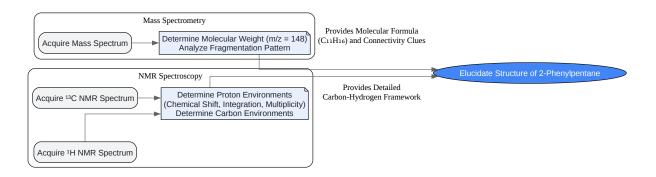


- An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment.
  - Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).
  - Number of Scans: Typically 8-16 scans for a sufficient signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds between scans.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled single-pulse experiment.
  - Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-160 ppm).
  - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
- Data Processing:
  - The acquired Free Induction Decays (FIDs) are Fourier transformed.
  - Phase and baseline corrections are applied.
  - The spectra are referenced to the internal standard.
  - For ¹H NMR, the signals are integrated, and coupling constants are measured.

## **Visualization of Spectroscopic Workflow**



The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **2-Phenylpentane**, using the spectroscopic techniques described.



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Caption: Logical workflow for structural elucidation using mass spectrometry and NMR spectroscopy.

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#### References

- 1. 2-Phenylpentane | C11H16 | CID 17627 PubChem [pubchem.ncbi.nlm.nih.gov]
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